(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid is a complex organic compound that plays a significant role in peptide synthesis and related chemical research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized for protecting amino groups during chemical reactions. The Fmoc group is particularly valued for its stability under basic conditions and its ease of removal under mildly acidic conditions, making it an essential tool in synthetic organic chemistry .
This compound is classified as an amino acid derivative, specifically an Fmoc-protected amino acid. It is commonly sourced from chemical suppliers specializing in research-grade materials. The compound's CAS number is 288617-78-7, and it is recognized for its utility in various synthetic pathways, particularly in the production of peptides .
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid typically involves several key steps:
Industrial production often utilizes automated peptide synthesizers to enhance yield and purity while managing larger quantities of reagents.
The molecular formula for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid is C24H27NO4, with a molecular weight of 393.48 g/mol. The structure includes a fluorenylmethoxycarbonyl group attached to a methyloct-7-enoic acid backbone. Key structural features include:
The InChI Key for this compound is QVNDFQWCJFAEFY-XMMPIXPASA-N, which provides a unique identifier for its molecular structure .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid can participate in several types of chemical reactions:
Common reagents used include potassium hydroxide for oxidation and piperidine for reduction .
The major products from these reactions include fluorenones from oxidation and deprotected amino acids from reduction and substitution reactions.
The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid primarily revolves around its role as a protecting group in peptide synthesis. The Fmoc group protects the amino functionality during coupling reactions, allowing for selective modifications without interfering with the reactivity of other functional groups present in the molecule. Once the desired synthesis steps are completed, the Fmoc group can be removed to yield free amino acids or peptides ready for further applications .
The compound exhibits moderate solubility in water, with solubility values reported as low as 0.00272 mg/ml (approximately 0.0000069 mol/l). It has a log P value indicating moderate hydrophobicity, which influences its behavior in biological systems .
Key chemical properties include:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid finds extensive applications in scientific research, particularly in peptide synthesis and drug development. Its ability to protect amino groups allows chemists to construct complex peptide sequences with precision. Additionally, due to its unique structure, it may serve as a building block for various pharmaceutical compounds aimed at targeting specific biological pathways or functions .
The preparation of Fmoc-protected α-methyl amino acids demands specialized approaches due to the quaternary carbon center that impedes traditional azlactone or enzymatic resolution methods. For Fmoc-α-Me-Gly(Hexenyl)-OH, two principal synthetic routes predominate:
Biron-Kessler Alkylation: This method employs 2-chlorotrityl chloride (2-CTC) resin as a temporary carboxyl-protecting group, allowing sequential N-functionalization. The approach begins with anchoring glycine derivatives to 2-CTC resin, followed by Fmoc protection and selective N-alkylation using methyl iodide or dimethyl sulfate under basic conditions (DBU/collidine). This solid-phase strategy minimizes epimerization risks and enables high-yield methylation (85-92% yield demonstrated in analogous Fmoc-N-Me-AA-OH syntheses) [1]. The oct-7-enoic acid moiety is typically introduced via O-alkylation of appropriate precursors before resin cleavage.
Schöllkopf Bis-lactim Glycine Methodology: This solution-phase approach utilizes chiral auxiliaries to establish stereocontrol. The bis-lactim ether derived from glycine undergoes stereoselective alkylation, followed by hydrolysis to yield enantiomerically enriched α-methyl amino acids. Subsequent Fmoc protection and side-chain functionalization install the oct-7-enoyl group through Wittig olefination or cross-coupling reactions.
Critical to both routes is the implementation of orthogonal protection schemes. The Fmoc group's base sensitivity necessitates acid-stable side-chain protection when introducing the alkenyl moiety. For instance, tert-butyl (tBu) or 2,4,6-trimethoxybenzyl (Tmob) groups effectively shield the carboxyl function during alkylation steps, with Tmob demonstrating superior acid lability for final deprotection [4]. Enzymatic resolution using papain in partially aqueous acetonitrile (60% CH₃CN, phosphate buffer pH 6.2) achieves >98% enantiomeric excess (ee) for analogous norcysteine derivatives, a strategy adaptable to this compound's chiral center [4].
Table 2: Protection Strategies for Key Functional Groups During Synthesis
Functional Group | Protection Strategy | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
α-Amino | Fmoc | 20-25% piperidine in DMF | Base-labile; standard for SPPS |
Carboxyl | 2-CTC resin | 1% TFA in DCM | Temporary solid-phase protection |
Carboxyl | tBu | TFA cocktail (≥95%) | Acid-labile; may require harsh conditions |
Carboxyl | Tmob | Mild acid (0.5-1% TFA) | Highly acid-labile; preferred for sensitive sequences |
Alkenyl chain | Unprotected | N/A | Tolerates alkylation conditions |
Installing the oct-7-enoic acid tail with precise stereocontrol presents distinct challenges. The extended hydrocarbon chain introduces significant hydrophobicity that can complicate purification, while the terminal alkene's reactivity requires careful management. Two stereoselective pathways have been optimized:
Evans Aldol Approach: Chiral oxazolidinone auxiliaries direct the stereoselective aldol condensation between aldehyde precursors and glycine-derived enolates. Subsequent dehydration and functional group manipulation yield the (S)-configured α-methyl amino acid with the unsaturated side chain. This method achieves high diastereoselectivity (>95% de) but requires multiple steps including auxiliary attachment and removal.
Modified Knoevenagel-Doebner Reaction: Direct condensation of Meldrum's acid with hexanal derivatives, followed by decarboxylative alkylation, provides a streamlined route to the alkenyl backbone. Asymmetric hydrogenation using chiral catalysts (e.g., DuPhos-Rh complexes) establishes the stereocenter, though this risks partial reduction of the terminal alkene. Recent advances employ alkene-metathesis-resistant catalysts to preserve the unsaturation [8].
Purification challenges arising from the compound's hydrophobicity are addressed via silica gel chromatography using optimized solvent systems (e.g., hexane:ethyl acetate gradients with 0.1% acetic acid modifier) or counterion-mediated crystallization. Converting the free acid to its dicyclohexylamine (DCHA) salt significantly enhances crystallinity, facilitating isolation of enantiomerically pure material (>99% ee verified by chiral HPLC with Chiralcel® OD-R columns) [4].
Fmoc-α-Me-Gly(Hexenyl)-OH exhibits excellent compatibility with standard Fmoc-SPPS protocols, though its sterically congested α-carbon and hydrophobic side chain necessitate optimization:
Resin Selection: Polystyrene-polyethylene glycol (PEG-PS) hybrid resins (e.g., TentaGel S) provide superior solvation for hydrophobic sequences compared to standard polystyrene resins. The resin's swelling properties in DMF or NMP prevent chain aggregation during incorporation. For peptides containing multiple instances of this building block, ChemMatrix® resins offer enhanced stability under repetitive cleavage conditions [5] [7].
Coupling Protocol Optimization: Standard carbodiimide (DIC) activation proves insufficient for efficient coupling. Double-coupling protocols using 5-fold excess of amino acid with potent aminium/uronium reagents (HATU, HOAt) in DMF/NMP mixtures achieve >99% coupling efficiency. Elevated temperatures (50-60°C) further enhance reaction kinetics without epimerization, as monitored by chloranil or ninhydrin tests [3] [7]. Microwave-assisted SPPS (30W, 60s pulses) significantly reduces coupling times while maintaining integrity.
Orthogonal Deprotection for Cyclization: The terminal alkene enables on-resin ring-closing metathesis (RCM) for stapled peptide synthesis. Following incorporation, treatment with Grubbs 2nd generation catalyst (5-10 mol%) in DCM under inert atmosphere forms the staple. Crucially, the Fmoc group must be retained during RCM, necessitating acid-labile side-chain protection (Tmob over tBu) to prevent premature deprotection [5].
Large-scale production (>1kg) employs a hybrid SPPS/LPPS approach: the hydrophobic segment containing Fmoc-α-Me-Gly(Hexenyl)-OH is synthesized via solution-phase fragment coupling, while the remainder is assembled on solid support. This strategy, validated for complex peptides like tirzepatide, minimizes aggregation and improves overall yield [5].
Table 3: Tiered Approach for SPPS Integration of Fmoc-α-Me-Gly(Hexenyl)-OH
Synthesis Scale | Recommended Strategy | Key Parameters | Yield Benchmark |
---|---|---|---|
Research (<100mg) | Standard Fmoc-SPPS | HATU (4eq), DIEA (8eq), DMF, double coupling 30min | 85-90% per coupling |
Pilot (100mg-10g) | Microwave-assisted SPPS | 30W pulses, 50°C, HCTU (3eq), 5min coupling | 92-95% per coupling |
Industrial (>10g) | Hybrid SPPS/LPPS with fragment coupling | Solution-phase fragment synthesis + on-resin conjugation | 75-85% overall |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0